Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester
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Overview
Description
Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of organic compounds known as aryl bromides, which are widely used in chemical synthesis and pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Properties
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This research demonstrates a practical method for the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. The study outlines an efficient synthesis route, overcoming challenges associated with cost and toxicity in large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Analysis
Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol (TBP) : This review discusses the environmental presence and toxicological effects of 2,4,6-Tribromophenol, highlighting its role as an intermediate in the synthesis of brominated flame retardants and its occurrence as a natural product in some aquatic organisms. The review emphasizes the need for further research on its toxicokinetics, toxicodynamics, and the impact of its structural isomers and degradation products (Koch & Sures, 2018).
Chemical Analysis and Applications
Gas-Liquid Chromatography of Bile Acids : This study reviews methods for preparing, separating, identifying, and quantitatively estimating the trifluoroacetyl derivatives of bile acid methyl esters using gas-liquid chromatography (GLC). It highlights the suitability of methylfluoroalkyl silicone (QF-1) for analyzing these derivatives, demonstrating its effectiveness in resolving conformational isomers and recovering bile acid derivatives with high yield (Kuksis, 1965).
Advanced Material Development
Xylan Derivatives and Their Application Potential : Focused on the chemical modification of xylan into ethers and esters with specific properties, this mini-review describes the synthesis of novel xylan esters through various chemical reactions. It discusses the potential applications of xylan esters in forming nanoparticles for drug delivery and as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester acts as an electrophile . The bromine atom in the compound is susceptible to a nucleophilic attack, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile) in the presence of a palladium catalyst .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows the synthesis of complex organic compounds from simpler precursors.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to the solvent used, with polar aprotic solvents often being the most effective .
Future Directions
properties
IUPAC Name |
methyl 2-bromo-2-[4-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYSRFTDJBAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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